![molecular formula C17H21ClN4O3S2 B2930420 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide CAS No. 1105222-13-6](/img/structure/B2930420.png)
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H21ClN4O3S2 and its molecular weight is 428.95. The purity is usually 95%.
BenchChem offers high-quality 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Structure and Molecular Interaction
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide is a compound of interest in scientific research due to its unique chemical structure and potential for molecular interaction. This compound shares structural similarities with known cannabinoid receptor antagonists, such as SR141716A, which is a potent and selective antagonist for the CB1 cannabinoid receptor. Research into similar compounds has revealed insights into their conformational dynamics and interactions with the CB1 receptor, suggesting a significant potential for therapeutic applications, particularly in the modulation of cannabinoid receptor activity (Shim et al., 2002).
Synthesis and Antimicrobial Activity
The synthetic pathways and the antimicrobial activities of related heterocyclic compounds based on pyrazole and thiophene frameworks have been explored. These compounds exhibit potential as antimicrobial agents, with research demonstrating the synthesis of various derivatives that possess antibacterial properties. This highlights the chemical versatility of the core structure and its relevance in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of compounds structurally related to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide is crucial for drug development. Studies on similar compounds have identified key structural requirements for their activity as cannabinoid receptor antagonists, providing a foundation for the design of more selective and potent ligands. Such research contributes to the development of therapeutic agents that can modulate cannabinoid receptor functions without undesirable side effects (Lan et al., 1999).
Green Synthesis and Antimicrobial Properties
The compound's related frameworks have been synthesized using green chemistry approaches, emphasizing the environmental sustainability of producing such molecules. These methodologies not only provide a more eco-friendly route to synthesizing heterocyclic compounds but also contribute to the discovery of new antimicrobial agents with significant activity against various bacterial and fungal strains (Sowmya et al., 2018).
Anticancer Potential
The exploration of related compounds for their anticancer activities has shown promising results. Synthesis and biological evaluation of various derivatives have led to the identification of compounds with potent antiproliferative effects against different cancer cell lines. This research area opens up possibilities for the development of new anticancer therapies, leveraging the structural attributes of the compound of interest (Rehman et al., 2018).
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S2/c1-21-16(12-3-2-4-13(12)20-21)19-17(23)11-7-9-22(10-8-11)27(24,25)15-6-5-14(18)26-15/h5-6,11H,2-4,7-10H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPOYLGYMRYOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

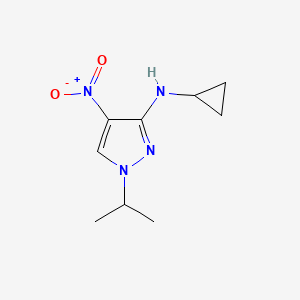
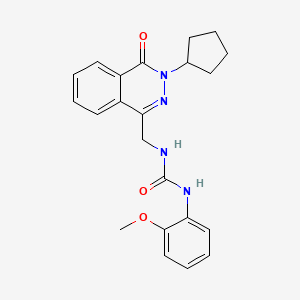
![1-[(2-Chloropyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B2930339.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930341.png)
![N-(4-morpholinobut-2-yn-1-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2930343.png)
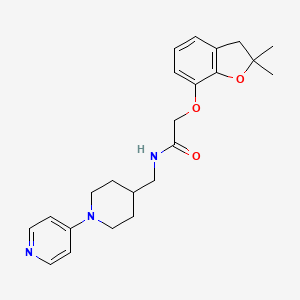
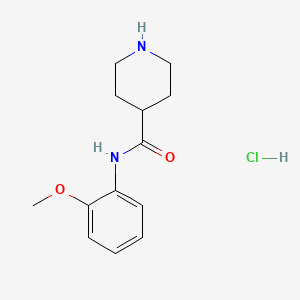
![N-(2-fluorophenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2930351.png)
![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2930352.png)
![2-[8-(Ethylphenylamino)-1,3-dimethyl-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetic acid](/img/structure/B2930353.png)
![ethyl N-(4-{[1-(pyridin-2-yl)ethyl]amino}phenyl)carbamate](/img/structure/B2930354.png)
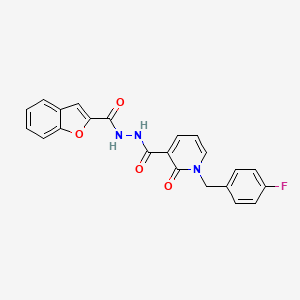
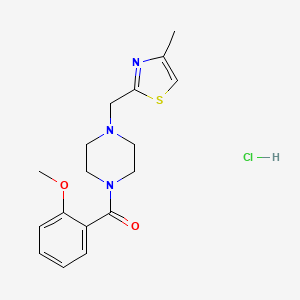
![N-[3-Oxo-3-(4-thiophen-3-ylpiperidin-1-yl)propyl]prop-2-enamide](/img/structure/B2930359.png)